molecular formula C14H11ClO3 B6399545 3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261959-60-7

3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6399545
CAS RN: 1261959-60-7
M. Wt: 262.69 g/mol
InChI Key: REYYMQZTARIDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-2-methoxybenzoic acid (3-CPMBA) is an important organic compound used in many scientific and industrial processes. It is a phenolic acid derivative with a wide range of applications. It is a colorless solid with a melting point of about 105°C and a boiling point of about 250°C. 3-CPMBA is used in the synthesis of various drugs, dyes, and other organic compounds. It is also used in the synthesis of various polymers, plastics, and other materials. It is also used as a reagent in analytical chemistry and as a stabilizer for some pharmaceuticals.

Mechanism of Action

3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% acts as a proton acceptor and can also act as a Lewis acid. It is believed to act as a catalyst in organic synthesis by forming a complex with a substrate and then activating the substrate. It can also act as a stabilizer for some pharmaceuticals by forming a complex with the active ingredient and preventing it from degrading.
Biochemical and Physiological Effects
3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a wide range of effects on biochemical and physiological processes. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and 5-lipoxygenase. It has also been shown to inhibit the activity of certain proteins involved in signal transduction pathways. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is a relatively inexpensive compound. It is also relatively easy to obtain and can be used in a variety of reactions. The main limitation of using 3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research could be conducted into its potential use as a catalyst in organic synthesis and its potential applications in materials science. Other potential research directions include its use as a reagent in analytical chemistry and its potential applications in environmental remediation.

Synthesis Methods

3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-chlorophenol with methoxybenzene in the presence of a base. This reaction is carried out in a solvent such as toluene or xylene. The reaction is typically carried out at a temperature of 80-90°C and the resulting product is a mixture of 3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% and 2-chloromethoxybenzoic acid. The two products can then be separated by column chromatography.

Scientific Research Applications

3-(2-Chlorophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in analytical chemistry, as a catalyst in organic synthesis, and as a stabilizer for some pharmaceuticals. It is also used in the synthesis of various polymers, plastics, and other materials. In addition, it is used in the synthesis of various drugs, dyes, and other organic compounds.

properties

IUPAC Name

3-(2-chlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-10(6-4-7-11(13)14(16)17)9-5-2-3-8-12(9)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYYMQZTARIDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689535
Record name 2'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-60-7
Record name 2'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.